(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide
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Overview
Description
CID 157800 is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis of Novel Carbocyclic Nucleosides
The compound has been utilized in the synthesis of novel conformationally locked carbocyclic nucleosides. In a study by Hřebabecký et al. (2006), key intermediates were constructed for the synthesis of various nucleosides, demonstrating the compound's role in nucleoside analogs synthesis with potential applications in antiviral therapies Hřebabecký, Masojídková, Dračínský, & Holý, 2006.
Reactions in Organic Synthesis
Studies have also explored the compound's involvement in various organic reactions. For example, the reaction of certain phenols with vinylphosphonic dichloride has been investigated, yielding complex compounds with potential implications in material science and organic synthesis (Sadykova, Dalmatova, Burilov, Pudovik, & Dobrynin, 2011) Sadykova et al., 2011.
Development of Prostanoid Precursors
In another study, Pashkovskii et al. (2001) discussed the synthesis of carbocyclic analogs of prostaglandin endoperoxides using the compound. The research explored the synthesis of prostanoid precursors, contributing to the understanding of inflammation and other physiological processes Pashkovskii, Lakhvich, Koval’skaya, & Kozlov, 2001.
Intramolecular Oxygen Migration
Studies on intramolecular oxygen migration using related compounds have also been conducted. Menzek and Altundas (2006) examined the reactions of cyclic compounds and observed interesting intramolecular oxygen migration phenomena, suggesting potential applications in synthetic organic chemistry Menzek & Altundas, 2006.
properties
CAS RN |
160492-65-9 |
---|---|
Product Name |
(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide |
Molecular Formula |
C24H27NO9 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(2R,3S,4R,6R)-3-hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide |
InChI |
InChI=1S/C24H27NO9/c1-9-17-20(24-15(32-9)8-16(27)34-24)23(30)18-11(5-6-13(26)19(18)22(17)29)14-7-12(25(3,4)31)21(28)10(2)33-14/h5-6,9-10,12,14-15,21,24,26,28H,7-8H2,1-4H3/t9-,10-,12-,14-,15-,21-,24+/m1/s1 |
InChI Key |
AFVFOGCWMMKRCH-HNWASVEASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)[C@@H]5[C@@H](CC(=O)O5)O[C@@H]4C)[N+](C)(C)[O-])O |
SMILES |
CC1C(C(CC(O1)C2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C5C(CC(=O)O5)OC4C)[N+](C)(C)[O-])O |
Canonical SMILES |
CC1C(C(CC(O1)C2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C5C(CC(=O)O5)OC4C)[N+](C)(C)[O-])O |
Other CAS RN |
160492-65-9 |
synonyms |
menoxymycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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